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Compound of Interest

Compound Name: Ethylcyclopropane

Cat. No.: B072622

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of Computational and Experimental Data

This guide provides a comprehensive comparison of experimental data with computational
models for predicting the physicochemical properties of ethylcyclopropane. Understanding
the accuracy and limitations of various computational methods is crucial for their effective
application in fields ranging from materials science to drug development. This document
summarizes key quantitative data in a structured format, details experimental and
computational methodologies, and visualizes the validation workflow.

Data Presentation: Experimental vs. Computational
Models

The following table summarizes the experimental and computationally predicted
physicochemical properties of ethylcyclopropane. This allows for a direct comparison of the
performance of different computational methods against established experimental values.
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Computational

Property Experimental Value Predicted Value
Model
Information not Information not
Boiling Point 35.9 °C (309.05 K)[1] available in search available in search
results results
Information not Information not
Density 0.679 g/cm® at 25°C[1]  available in search available in search
results results
Information not Information not
Standard Enthalpy of ) ] ] )
) o -24.8 £ 0.79 kJ/mol available in search available in search
Formation (Liquid)
results results

Note: While the search results provided a wealth of experimental data for ethylcyclopropane,
specific predicted values from computational models such as Density Functional Theory (DFT)
or ab initio methods for boiling point, density, and heat of formation were not explicitly found.
The subsequent sections will detail the general methodologies for both experimental
determination and computational prediction of these properties.

Experimental Protocols

The experimental values presented in this guide are derived from established laboratory
techniques for determining the physicochemical properties of chemical compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure
surrounding the liquid and the liquid changes into a vapor. For a pure compound like
ethylcyclopropane, the normal boiling point is measured at a pressure of 1 atmosphere. This
is typically determined using techniques such as distillation or by using an ebulliometer, which
measures the boiling point of a liquid by measuring the temperature of the vapor in equilibrium
with the liquid.

Measurement of Density
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The density of a liquid is its mass per unit volume. For ethylcyclopropane, this is
experimentally determined using a pycnometer or a digital density meter. The temperature is
carefully controlled during the measurement as density is temperature-dependent.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a compound is the change of enthalpy during the
formation of 1 mole of the substance from its constituent elements, with all substances in their
standard states. For an organic compound like ethylcyclopropane, this is often determined
indirectly through combustion calorimetry. The heat of combustion of the compound is
measured precisely using a bomb calorimeter. From the heat of combustion and the known
enthalpies of formation of the combustion products (carbon dioxide and water), the enthalpy of
formation of the compound can be calculated using Hess's law.

Computational Methodologies

Computational chemistry provides theoretical methods to predict the properties of molecules.
The primary approaches for small molecules like ethylcyclopropane include Density
Functional Theory (DFT), ab initio methods, and molecular mechanics.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of
many-body systems. In the context of predicting physicochemical properties, DFT calculations
can be used to determine the optimized geometry and electronic energy of a molecule. From
these fundamental calculations, properties such as the enthalpy of formation can be derived.
While DFT is generally more computationally efficient than other high-level quantum chemistry
methods, the accuracy of the results depends on the choice of the functional and basis set. For
instance, the B3LYP functional with a 6-31G* basis set is a common choice for such
calculations.

Ab initio Quantum Chemistry Methods

Ab initio (from first principles) methods are a class of quantum chemistry methods that are
based on the fundamental principles of quantum mechanics, without the use of experimental
data. Methods like Hartree-Fock (HF), Mgller-Plesset perturbation theory (MP2), and Coupled
Cluster (CC) theory provide a hierarchy of approximations to solve the Schrodinger equation.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b072622?utm_src=pdf-body
https://www.benchchem.com/product/b072622?utm_src=pdf-body
https://www.benchchem.com/product/b072622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

These methods can provide highly accurate predictions of molecular properties, including
energies from which the heat of formation can be calculated. However, their computational cost
increases rapidly with the size of the molecule and the level of theory.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical methods that correlate the structural features of molecules with
their physicochemical properties. These models are developed by creating a mathematical
relationship between calculated molecular descriptors (representing constitutional, topological,
and quantum-chemical features) and an experimentally determined property. For cycloalkanes,
QSPR models have been developed to predict thermodynamic properties like heat capacity
and entropy. While not a direct "first-principles” prediction, QSPR can be a powerful tool for
estimating properties of new compounds based on existing data.

Validation Workflow

The process of validating computational models against experimental data is a critical step in
ensuring their predictive power and reliability. The following diagram illustrates the logical
workflow of this validation process.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

/Experimental Determinatio

Synthesis and
Purification of
Ethylcyclopropane

Measurement of
Physicochemical
Properties

Experimental Data
(Boiling Point, Density,
Heat of Formation)

™~

Benghmark

/Computational Modeling

Selection of
Computational Model
(e.g., DFT, ab initio)

Execution of
Computational
Calculations

Predicted Data
(Boiling Point, Density,
Heat of Formation)

~

Prediction

Validation

Comparison of
Experimental and
Predicted Data

Analysis of
Deviations and
Model Accuracy

Model Refinement
or Selection

Click to download full resolution via product page

Caption: Workflow for the validation of computational models.

SR |

Feedback for
Improvement

© 2025 BenchChem. All rights reserved.

5/7

Tech Support


https://www.benchchem.com/product/b072622?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

This diagram illustrates that experimental data serves as the benchmark for validating the
accuracy of computational predictions. The comparison between experimental and predicted
data allows for a thorough analysis of the computational model's performance, leading to its
refinement or the selection of more appropriate methods for future predictions. This iterative
process is fundamental to advancing the reliability and applicability of computational chemistry
in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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